4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a hydroxy group makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(1,1,1,2,3,3-Hexafluoro-3-oxopropan-2-yl)benzoic acid.
Reduction: Formation of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its unique chemical structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but lacking the benzoic acid moiety.
4-Hydroxybenzoic acid: A simpler analog without the fluorinated hydroxypropan-2-yl group.
Uniqueness
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid is unique due to the combination of its fluorinated hydroxypropan-2-yl group and benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H6F6O3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-(1,1,1,2,3,3-hexafluoro-3-hydroxypropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H6F6O3/c11-8(9(12,13)14,10(15,16)19)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18) |
InChI Key |
ARQDLAXDDCTQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(O)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.